molecular formula C12H11Cl2N3O2 B1428167 Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate CAS No. 1285132-66-2

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate

Cat. No.: B1428167
CAS No.: 1285132-66-2
M. Wt: 300.14 g/mol
InChI Key: WATGHUKQHWSSHX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate: is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 g/mol . This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate typically involves the condensation of 2,3-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active ingredients and intermediates .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Comparison: Compared to similar compounds, ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall properties. The dichlorophenyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGHUKQHWSSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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